

Avutometinib defactinib phase 2 RAMP 201 results

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Compound Focus: Avutometinib

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Efficacy Results from RAMP 201 Trial

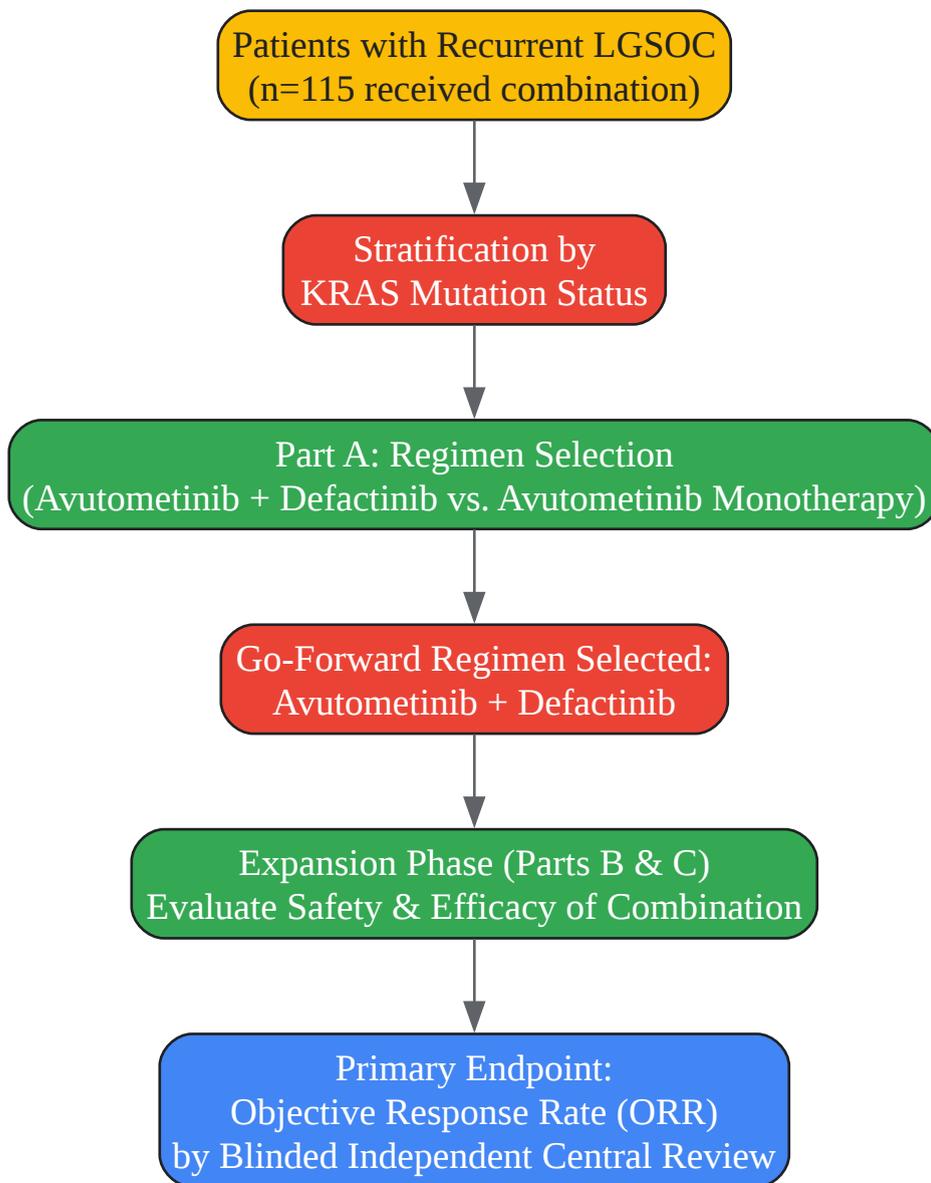
Efficacy Measure	Overall (n=109)	KRAS-Mutant (n=57)	KRAS Wild-Type (n=52)
Confirmed Objective Response Rate (ORR)	31% (34/109) [1] [2]	44% (25/57) [1] [3]	17% (9/52) [1] [3]
Complete Response (CR) Rate	Information missing	3.5% (cited in patient guide) [4]	Information missing
Median Duration of Response (DOR)	31.1 months [1] [2]	31.1 months [1]	9.2 months [1]
Median Progression-Free Survival (PFS)	12.9 months [1] [2]	22.0 months [1] [3]	12.8 months [1] [3]
Disease Control Rate (DCR) \geq 6 months	61% [1]	70% [1]	50% [1]
Patients with Target Lesion Reduction	82% [1] [3]	Information missing	Information missing

Experimental Protocol & Trial Design

Understanding the trial's methodology is key to interpreting these results.

- **Trial Identifier:** ENGOT-OV60/GOG-3052/RAMP 201 (NCT04625270) [1] [2].
- **Study Design:** An adaptive, two-part, multicenter, randomized, open-label, phase 2 registration-directed trial [1].
- **Patient Population:** Adults with recurrent, measurable LGSOC after **≥1 line of platinum chemotherapy** [2]. Patients had received a **median of 3 prior lines of therapy** (range: 1-9), which could include chemotherapy, hormonal therapy (86%), bevacizumab (51%), and MEK inhibitors (22%) [1] [2].
- **Interventions:** The trial initially evaluated **avutometinib** alone and in combination with defactinib. Based on superior response rates, the **combination was selected as the "go-forward" regimen** for expansion [1] [2].
 - **Recommended Phase 2 Dose:** **Avutometinib** 3.2 mg orally twice weekly + Defactinib 200 mg orally twice daily, on a schedule of 3 weeks on treatment followed by 1 week off in a 28-day cycle [1] [5].
- **Primary Endpoint:** **Objective Response Rate (ORR)** as assessed by Blinded Independent Central Review (BICR) [2].
- **Key Secondary Endpoints:** Duration of Response (DOR), Progression-Free Survival (PFS), Disease Control Rate (DCR), and safety [1].

The trial design can be visualized as follows:



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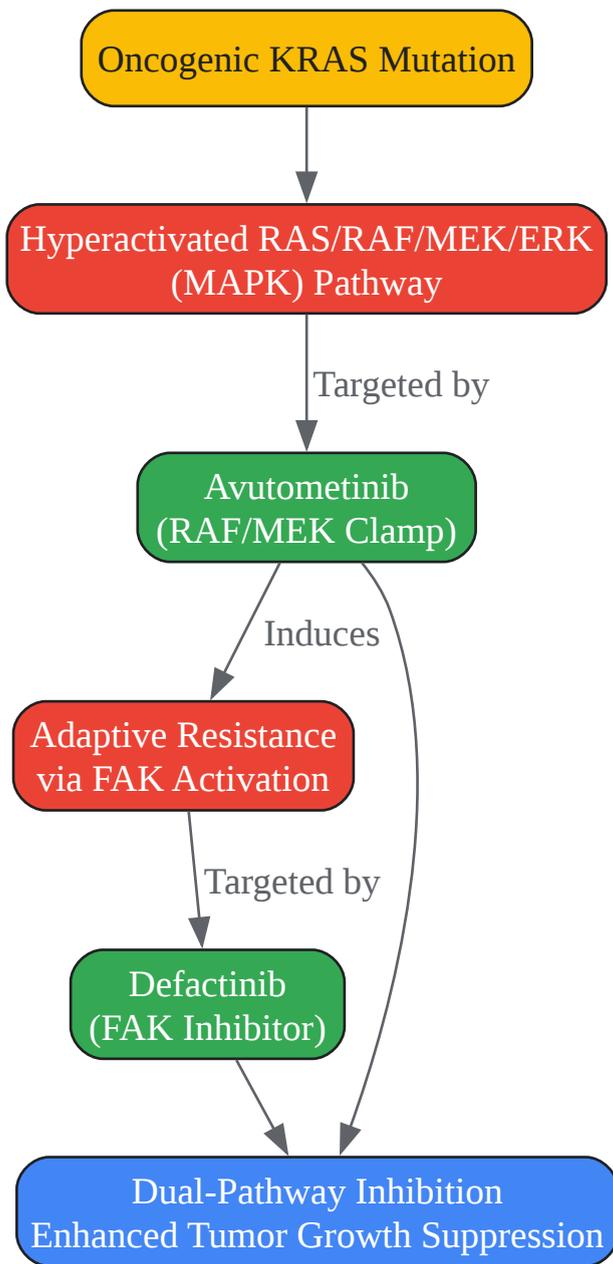
Mechanism of Action & Signaling Pathways

The scientific rationale for this combination is to achieve a more complete blockade of the RAS/MAPK pathway and overcome a key resistance mechanism.

- **Avutometinib**: A novel **RAF/MEK clamp** that not only inhibits MEK kinase activity but also blocks the ability of RAF (ARAF, BRAF, CRAF) to phosphorylate MEK, forming an inactive RAF-MEK complex [1] [5].

- **Defactinib:** A potent inhibitor of **Focal Adhesion Kinase (FAK)**, a cytoplasmic tyrosine kinase. Blocking MEK can lead to adaptive resistance via FAK activation; defactinib is designed to block this escape route [1] [6].
- **Synergistic Effect:** The combination provides dual-pathway inhibition, leading to sustained suppression of tumor growth and survival signaling in RAS/MAPK pathway-dependent cancers [1] [3].

The mechanism of action and the logical flow from cellular target to therapeutic effect are summarized below:



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Safety and Tolerability Profile

The safety profile of the combination was generally manageable, with a low discontinuation rate due to adverse events.

- **Discontinuation Rate:** 10% of patients discontinued treatment due to adverse events [1] [2].
- **Most Common Adverse Reactions (≥25%):** The most frequently reported adverse reactions and laboratory abnormalities included increased creatine phosphokinase (CPK), nausea, fatigue, increased aspartate aminotransferase (AST), rash, diarrhea, musculoskeletal pain, edema, decreased hemoglobin, and vomiting [1].
- **Grade ≥3 Treatment-Related Adverse Events:** The most common were increased CPK (24%), diarrhea (8%), and anemia (5%) [2].
- **Important Warnings and Precautions:** The prescribing information includes warnings for **ocular toxicities, serious skin toxicities, hepatotoxicity, rhabdomyolysis, and embryo-fetal toxicity** [1]. Regular monitoring (e.g., ophthalmic exams, liver function tests, CPK levels) is required during treatment.

Future Directions and Context

- **Confirmatory Trial:** The accelerated approval is contingent upon verification of clinical benefit in the ongoing **phase 3 RAMP 301 trial (NCT06072781)**. This trial is comparing the **avutometinib** and defactinib combination against an investigator's choice of therapy in a broader population of patients with recurrent LGSOC, including those with and without KRAS mutations [1] [2] [3].
- **Broader Potential:** While the current approval is for KRAS-mutant LGSOC, the RAMP 201 data showed activity in KRAS wild-type tumors (17% ORR), suggesting a potential wider application. The company is submitting this data to NCCN to support inclusion of the wild-type population in clinical guidelines [1] [4].
- **Preclinical Evidence:** Supporting the clinical strategy, a 2024 preclinical study in high-grade endometrial cancer (which also harbors RAS/MAPK pathway alterations) demonstrated promising in vitro and in vivo activity of the **avutometinib** and defactinib combination, underscoring its potential in other RAS/MAPK-driven cancers [6].

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